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Compound of Interest

Compound Name:
3-Methoxy-4-

(methylsulfanyl)aniline

CAS No.: 19284-92-5

Cat. No.: B2998988

Get Quote

PART 1: COMPOUND IDENTITY & PHYSICOCHEMICAL
PROFILE
Compound Name: 3-Methoxy-4-(methylthio)benzenamine CAS Registry Number: 19284-92-5

PubChem CID: 12809653 (Derived from CAS association) Synonyms: 3-Methoxy-4-
(methylsulfanyl)aniline; 4-Amino-2-methoxythioanisole; 3-Methoxy-4-methylmercaptoaniline.

1.1 Structural Characterization
This compound features an aniline core substituted with a methoxy group at the meta-position

(C3) and a methylthio (thiomethyl) group at the para-position (C4).[1] This specific substitution

pattern is electronically unique:

Methoxy Group (-OCH₃): Electron-donating (Inductive: -I, Resonance: +M).[1] Increases

electron density at the ortho and para positions relative to itself.[1]

Methylthio Group (-SCH₃): Electron-donating (+M) but less electronegative than oxygen.[1] It

enhances lipophilicity and offers a "soft" nucleophilic center, though in the aniline context, it
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primarily acts as a lipophilic anchor.[1]

Property Value biological Relevance

Molecular Formula C₈H₁₁NOS
Core scaffold for fragment-

based drug design.

Molecular Weight 169.24 g/mol
Ideal for "Rule of 5" compliant

fragments (<300 Da).[1]

LogP (Predicted) ~1.8 - 2.1
Moderate lipophilicity; good

membrane permeability.[1]

pKa (Conjugate Acid) ~4.5 - 5.0

Less basic than unsubstituted

aniline due to SMe/OMe

interplay.[1]

H-Bond Donors/Acceptors 1 / 3
Balanced profile for kinase

hinge binding.

PART 2: SYNTHETIC ROUTES & PROCESS CHEMISTRY
The synthesis of 3-Methoxy-4-(methylthio)benzenamine is a classic example of manipulating

aromatic substitution patterns to achieve regioselectivity. The most robust industrial route

avoids direct thiolation of the aniline (which is prone to oxidation) and instead utilizes a

nucleophilic aromatic substitution (

) on a nitro-precursor followed by reduction.[1]

2.1 Retrosynthetic Analysis
Target: 3-Methoxy-4-(methylthio)aniline

Precursor: 3-Methoxy-4-(methylthio)nitrobenzene

Starting Material: 2-Chloro-5-nitroanisole (or 2-Fluoro-5-nitroanisole)

2.2 Step-by-Step Synthesis Protocol
Step 1: Nucleophilic Aromatic Substitution (
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)

Reagents: 2-Chloro-5-nitroanisole (CAS 6348-57-8), Sodium Thiomethoxide (NaSMe), DMF.

[1]

Mechanism: The nitro group at C5 (relative to anisole) activates the C2-chlorine for

displacement.[1] The methoxy group at C1 directs, but the strong electron-withdrawing

nature of the nitro group is the driving force.[1] Note: In the final product numbering, the

amine is C1, making the methoxy C3 and thioether C4.[1]

Protocol:

Charge a reaction vessel with 2-Chloro-5-nitroanisole (1.0 eq) and anhydrous DMF (5-10

volumes).

Cool to 0°C under nitrogen atmosphere.

Add Sodium Thiomethoxide (1.1 eq) portion-wise to control exotherm.

Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

Process Check: Monitor by TLC/HPLC for disappearance of starting chloride.[1]

Quench: Pour into ice-water. The product, 3-Methoxy-4-(methylthio)nitrobenzene, typically

precipitates as a yellow solid.[1]

Isolation: Filter, wash with water, and dry.[1][2] Yields are typically >85%.[1]

Step 2: Chemoselective Nitro Reduction

Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water.[1][3]

Rationale: Avoids poisoning catalytic hydrogenation catalysts (Pd/C) with the sulfur moiety.[1]

Fe/NH₄Cl is mild and selective.[1]

Protocol:

Suspend 3-Methoxy-4-(methylthio)nitrobenzene (1.0 eq) in Ethanol/Water (3:1 ratio).
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Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

Heat to reflux (approx. 70-80°C) for 2–4 hours.

Workup: Filter hot through a Celite pad to remove iron oxides.[1] Wash the pad with hot

ethanol.[1]

Concentrate the filtrate.[1] Extract the residue with Ethyl Acetate.[1][3]

Purification: If necessary, recrystallize from Hexane/EtOAc or purify via silica gel

chromatography.

Final Product: Off-white to light brown solid.

2-Chloro-5-nitroanisole
(CAS 6348-57-8)

Step 1: SnAr
NaSMe, DMF, 0°C -> RT

Intermediate:
3-Methoxy-4-(methylthio)nitrobenzene

Cl displacement
by -SMe

Step 2: Reduction
Fe, NH4Cl, EtOH/H2O, Reflux

Target:
3-Methoxy-4-(methylthio)benzenamine

(CAS 19284-92-5)
-NO2 to -NH2

Click to download full resolution via product page

Caption: Two-step synthesis route from commercial 2-Chloro-5-nitroanisole involving thiolation

and nitro-reduction.

PART 3: MEDICINAL CHEMISTRY APPLICATIONS
This aniline derivative serves as a specialized "Tail" moiety in the design of Tyrosine Kinase

Inhibitors (TKIs).[1]

3.1 Pharmacophore Role
EGFR Inhibition: The 3-methoxy-4-methylthio motif is a bioisostere for the 3-methoxy-4-

bromo or 3-methoxy-4-chloro anilines found in early EGFR inhibitors (e.g., Vandetanib

analogs).

Metabolic Stability: The methylthio group (-SMe) can be metabolically oxidized to sulfoxide (-

S(=O)Me) and sulfone (-SO₂Me).[1] Drug designers often use this to tune the half-life (
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) of the molecule.[1] The sulfoxide metabolite often retains potency while altering solubility.[1]

Lipophilic Interaction: The -SMe group sits in the hydrophobic pocket of the ATP-binding site

(e.g., the "gatekeeper" region), providing van der Waals interactions superior to a methoxy

group.[1]

3.2 Key Reaction Pathways in Drug Synthesis
The free amine (-NH₂) at position 1 is the handle for coupling to kinase scaffolds (e.g.,

Quinazolines, Pyrimidines).[1]

Amide Coupling: Reaction with acryloyl chloride to form Acrylamides (Michael Acceptors) for

covalent inhibitors (similar to Osimertinib).[1]

Buchwald-Hartwig Coupling: Pd-catalyzed cross-coupling with heteroaryl halides to form

biaryl amines.

Urea Formation: Reaction with isocyanates to form urea-based kinase inhibitors (e.g.,

Sorafenib analogs).[1]

PART 4: ANALYTICAL CHARACTERIZATION
To validate the identity of the synthesized compound, the following spectroscopic data is

expected:

¹H NMR (400 MHz, DMSO-d₆):

6.8–7.0 (m, 1H, Ar-H at C5).[1]

6.2–6.4 (m, 2H, Ar-H at C2, C6).[1]

5.0–5.2 (s, 2H, -NH₂, broad exchangeable).[1]

3.75 (s, 3H, -OCH₃).[1]

2.30 (s, 3H, -SCH₃).[1]

Mass Spectrometry (ESI+):

Calculated
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.[1]

Observed

.[1]

Appearance:

White to pale yellow crystalline solid.[1]

Melting Point: ~55–60°C (Check specific batch CoA).

PART 5: SAFETY & HANDLING (EHS)
Hazard Class: Irritant / Potential Sensitizer.[1]

H302: Harmful if swallowed.[1]

H315/H319: Causes skin and serious eye irritation.[1]

Thiols/Sulfides: While the methylthio ether is less odorous than free thiols, process streams

(Step 1) may release methanethiol (MeSH) if acidified.[1] Use bleach scrubbers for Step 1

waste.[1]

Storage:

Store under inert atmosphere (Argon/Nitrogen).[1]

Refrigerate (2–8°C) to prevent oxidation of the thioether to sulfoxide.[1]

Protect from light.[1]

References
National Center for Biotechnology Information (2025).PubChem Compound Summary for

CAS 19284-92-5. Retrieved from [Link][1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/5381226
https://pubchem.ncbi.nlm.nih.gov/compound/5381226
https://pubchem.ncbi.nlm.nih.gov/compound/5381226
https://pubchem.ncbi.nlm.nih.gov/compound/5381226
https://pubchem.ncbi.nlm.nih.gov/compound/5381226
https://pubchem.ncbi.nlm.nih.gov/compound/5381226
https://pubchem.ncbi.nlm.nih.gov/compound/5381226
https://pubchem.ncbi.nlm.nih.gov/compound/5381226
https://pubchem.ncbi.nlm.nih.gov/compound/5381226
https://pubchem.ncbi.nlm.nih.gov/compound/5381226
https://pubchem.ncbi.nlm.nih.gov/compound/5381226
https://pubchem.ncbi.nlm.nih.gov/compound/3-Methoxy-4-methylthioaniline
https://pubchem.ncbi.nlm.nih.gov/compound/5381226
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2998988?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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